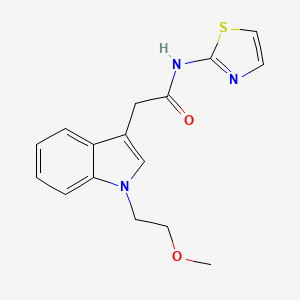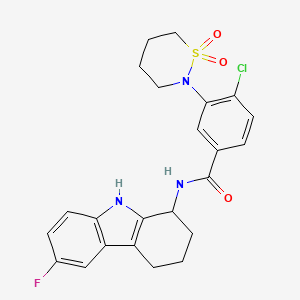
4-(1H-indol-1-ylacetyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-indol-1-ylacetyl)piperazin-2-one is a compound that combines the structural features of indole and piperazine. Indole is a bicyclic structure with a benzene ring fused to a pyrrole ring, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-1-ylacetyl)piperazin-2-one typically involves the reaction of indole derivatives with piperazine derivatives under specific conditions. One common method is the acylation of piperazine with an indole acetic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-indol-1-ylacetyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the piperazin-2-one ring can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic or basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of piperazin-2-one.
Substitution: Halogenated or nitro-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1H-indol-1-ylacetyl)piperazin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(1H-indol-1-ylacetyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazin-2-ones: Compounds with similar piperazine structures but different substituents.
Indole Derivatives: Compounds with the indole moiety but different functional groups attached.
Uniqueness
4-(1H-indol-1-ylacetyl)piperazin-2-one is unique due to its combination of indole and piperazine structures, which confer distinct biological activities and chemical reactivity. This dual functionality allows it to interact with a broader range of biological targets and participate in diverse chemical reactions compared to compounds with only one of these moieties .
Eigenschaften
Molekularformel |
C14H15N3O2 |
|---|---|
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
4-(2-indol-1-ylacetyl)piperazin-2-one |
InChI |
InChI=1S/C14H15N3O2/c18-13-9-17(8-6-15-13)14(19)10-16-7-5-11-3-1-2-4-12(11)16/h1-5,7H,6,8-10H2,(H,15,18) |
InChI-Schlüssel |
RPKJFHZNQMDSSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(=O)N1)C(=O)CN2C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide](/img/structure/B12176964.png)

![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12176975.png)

![N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12176982.png)

![Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B12176992.png)

![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12177001.png)
![N-[3-(methylsulfanyl)phenyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12177009.png)
![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12177014.png)
![Morpholin-4-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone](/img/structure/B12177026.png)

methanone](/img/structure/B12177041.png)
